molecular formula C22H23N5O6S B12490854 3-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)benzoic acid

3-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)benzoic acid

Cat. No.: B12490854
M. Wt: 485.5 g/mol
InChI Key: PXGINQCWNKLSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid is a complex organic compound featuring a pyrazole ring, a nitrophenyl group, a piperazine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized by the reaction of acetylacetone with hydrazine . The nitrophenyl group is introduced through nitration reactions, and the piperazine ring is incorporated via nucleophilic substitution reactions. The final step involves the sulfonylation of the piperazine ring and the attachment of the benzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . The pathways involved in these interactions are often complex and require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H23N5O6S

Molecular Weight

485.5 g/mol

IUPAC Name

3-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]sulfonylbenzoic acid

InChI

InChI=1S/C22H23N5O6S/c1-15-12-16(2)26(23-15)21-14-18(6-7-20(21)27(30)31)24-8-10-25(11-9-24)34(32,33)19-5-3-4-17(13-19)22(28)29/h3-7,12-14H,8-11H2,1-2H3,(H,28,29)

InChI Key

PXGINQCWNKLSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(=O)O)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.